[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS No.: 1261231-04-2
Cat. No.: VC8225170
Molecular Formula: C10H16Cl2N4
Molecular Weight: 263.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261231-04-2 |
|---|---|
| Molecular Formula | C10H16Cl2N4 |
| Molecular Weight | 263.16 g/mol |
| IUPAC Name | 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15ClN4.ClH/c1-12-9-3-2-4-15(7-9)10-13-5-8(11)6-14-10;/h5-6,9,12H,2-4,7H2,1H3;1H |
| Standard InChI Key | BOFBXQQAHZYNTL-UHFFFAOYSA-N |
| SMILES | CNC1CCCN(C1)C2=NC=C(C=N2)Cl.Cl |
| Canonical SMILES | CNC1CCCN(C1)C2=NC=C(C=N2)Cl.Cl |
Introduction
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic compound that combines a piperidine ring with a pyrimidine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target various biological pathways.
Synthesis and Preparation
The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride can involve various organic synthesis techniques. Typically, these methods would involve the formation of the piperidine-pyrimidine core followed by the introduction of the methylamine group and conversion to the hydrochloride salt.
Medicinal Chemistry
-
The compound's unique structure suggests potential for interacting with biological targets in a manner distinct from other similar compounds.
-
It may exhibit activity in central nervous system (CNS) pathways due to the presence of a piperidine ring, which is known for such effects.
Computational Models
-
Computational methods like the Prediction of Activity Spectra for Substances (PASS) can be used to predict biological activities based on structural characteristics.
-
These models help in identifying potential therapeutic targets and applications in drug discovery.
Identifiers and Synonyms
| Identifier/Synonym | Description |
|---|---|
| PubChem CID | 60137186 |
| CAS Number | 1261231-04-2 |
| Synonyms | [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride, 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine;hydrochloride |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume